molecular formula C18H19NO3 B2968527 4-(2-methoxybenzoyl)-2-phenylmorpholine CAS No. 921174-14-3

4-(2-methoxybenzoyl)-2-phenylmorpholine

Cat. No.: B2968527
CAS No.: 921174-14-3
M. Wt: 297.354
InChI Key: AGMMPHVIWHIDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxybenzoyl)-2-phenylmorpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a methoxybenzoyl group attached to the morpholine ring, along with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxybenzoyl)-2-phenylmorpholine typically involves the reaction of 2-methoxybenzoyl chloride with 2-phenylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzoyl)-2-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-(2-hydroxybenzoyl)-2-phenylmorpholine.

    Reduction: Formation of 4-(2-methoxybenzyl)-2-phenylmorpholine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxybenzoyl)-2-phenylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methoxybenzoyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-(2-methoxybenzoyl)indole: A synthetic cannabinoid with a similar methoxybenzoyl group.

    N-(2-Methoxybenzoyl)homoserine: Another compound with a methoxybenzoyl group, used in different biological contexts.

Uniqueness

4-(2-Methoxybenzoyl)-2-phenylmorpholine is unique due to its combination of a morpholine ring and a phenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-16-10-6-5-9-15(16)18(20)19-11-12-22-17(13-19)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMMPHVIWHIDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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